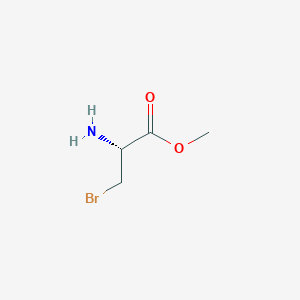
Methyl (R)-2-amino-3-bromopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-amino-3-bromopropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromine atom, and a methyl ester group attached to a three-carbon backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-2-amino-3-bromopropanoate typically involves the bromination of a suitable precursor, such as ®-2-amino-3-hydroxypropanoic acid, followed by esterification. One common method includes the use of hydrobromic acid (HBr) in the presence of a suitable solvent to introduce the bromine atom. The resulting brominated intermediate is then treated with methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of Methyl ®-2-amino-3-bromopropanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions: Methyl ®-2-amino-3-bromopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso compounds, while reduction can convert it into an amine.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
- Substitution reactions can yield various amino acid derivatives.
- Oxidation can produce nitro or nitroso compounds.
- Reduction can result in primary or secondary amines.
- Hydrolysis leads to the formation of ®-2-amino-3-bromopropanoic acid.
科学的研究の応用
Methyl ®-2-amino-3-bromopropanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be utilized in the development of enzyme inhibitors or as a substrate in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals or materials.
作用機序
The mechanism by which Methyl ®-2-amino-3-bromopropanoate exerts its effects depends on its interaction with specific molecular targets. For instance, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The presence of the bromine atom and the amino group can facilitate interactions with various biological molecules, influencing pathways involved in metabolism or signal transduction.
類似化合物との比較
Methyl ®-2-amino-3-chloropropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl ®-2-amino-3-iodopropanoate: Contains an iodine atom in place of bromine.
Methyl ®-2-amino-3-fluoropropanoate: Features a fluorine atom instead of bromine.
Uniqueness: Methyl ®-2-amino-3-bromopropanoate is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of substitution reactions compared to its halogen analogs. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical research.
特性
分子式 |
C4H8BrNO2 |
|---|---|
分子量 |
182.02 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-bromopropanoate |
InChI |
InChI=1S/C4H8BrNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m0/s1 |
InChIキー |
GYGBHOSOAUCQKD-VKHMYHEASA-N |
異性体SMILES |
COC(=O)[C@H](CBr)N |
正規SMILES |
COC(=O)C(CBr)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


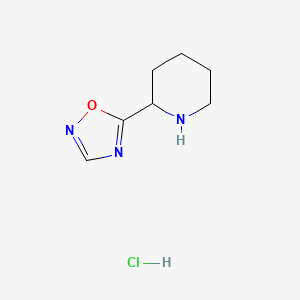
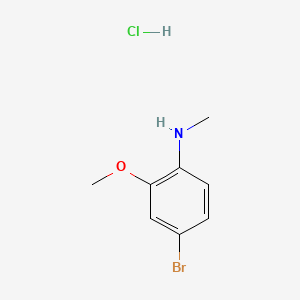
![ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B15307632.png)
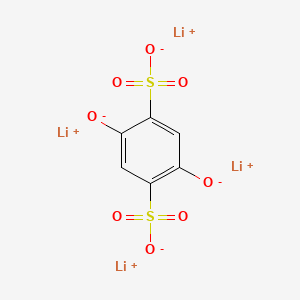
![Bicyclo[2.1.1]hexane-1,4-diamine](/img/structure/B15307638.png)
![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)
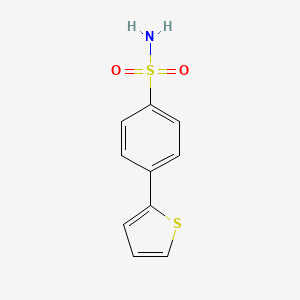

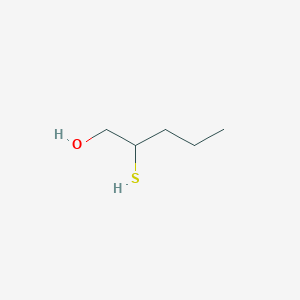
![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)
![({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)


